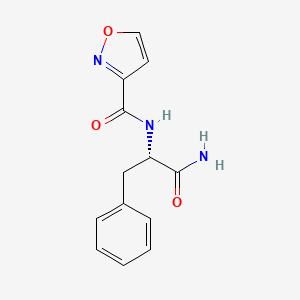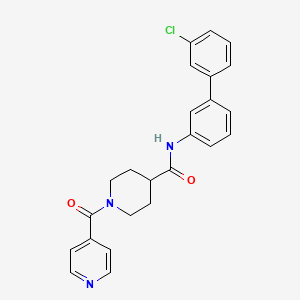
N-(3-isoxazolylcarbonyl)-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isoxazolylcarbonyl)-L-phenylalaninamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the PAK1 (p21-activated kinase 1) enzyme, which plays a critical role in various cellular processes, including cell proliferation, migration, and invasion.
Scientific Research Applications
N-(3-isoxazolylcarbonyl)-L-phenylalaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer, PAK1 is overexpressed, and its inhibition by this compound has been shown to suppress tumor growth and metastasis. In neurological disorders, PAK1 inhibition has been shown to improve cognitive function and reduce neuroinflammation. In cardiovascular diseases, PAK1 inhibition has been shown to reduce vascular smooth muscle cell proliferation and migration, thereby preventing the development of atherosclerosis.
Mechanism of Action
N-(3-isoxazolylcarbonyl)-L-phenylalaninamide inhibits PAK1 by binding to its ATP-binding pocket, thereby preventing its activation. PAK1 activation leads to the phosphorylation of various downstream targets, including cytoskeletal proteins and transcription factors, which play critical roles in various cellular processes. By inhibiting PAK1, this compound disrupts these downstream signaling pathways, leading to the suppression of various cellular processes, including cell proliferation, migration, and invasion.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth and metastasis. In neurological disorders, this compound has been shown to improve cognitive function, reduce neuroinflammation, and promote neuronal survival. In cardiovascular diseases, this compound has been shown to reduce vascular smooth muscle cell proliferation and migration, thereby preventing the development of atherosclerosis.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-isoxazolylcarbonyl)-L-phenylalaninamide in lab experiments include its high potency and specificity for PAK1, which allows for the precise modulation of PAK1 activity. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
The potential therapeutic applications of N-(3-isoxazolylcarbonyl)-L-phenylalaninamide are vast, and future research should focus on exploring its efficacy in various diseases. Additionally, the development of more potent and selective PAK1 inhibitors may improve the therapeutic potential of this compound. Finally, the identification of biomarkers that can predict the response to this compound treatment may improve patient selection and treatment outcomes.
Synthesis Methods
The synthesis of N-(3-isoxazolylcarbonyl)-L-phenylalaninamide involves the reaction of 3-isoxazolecarboxylic acid with L-phenylalanine methyl ester hydrochloride in the presence of thionyl chloride. The resulting intermediate is then treated with ammonia to yield this compound. The purity of the synthesized compound can be confirmed using various analytical techniques, including HPLC, NMR, and mass spectrometry.
properties
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-12(17)11(8-9-4-2-1-3-5-9)15-13(18)10-6-7-19-16-10/h1-7,11H,8H2,(H2,14,17)(H,15,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUAQCQHMYUDFN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-dichlorophenoxy)-N-[2-(dihydroxyamino)-4-methoxyphenyl]butanamide](/img/structure/B5026431.png)
![5-{5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026467.png)
![8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline](/img/structure/B5026470.png)
![ethyl 5-methyl-7-(3-methyl-2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5026471.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5026478.png)

![ethyl 4-{[2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5026483.png)
![benzyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5026498.png)
![1-benzyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5026503.png)

![3-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5026517.png)
![N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5026525.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5026533.png)
![N-(2-chloro-3-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5026538.png)